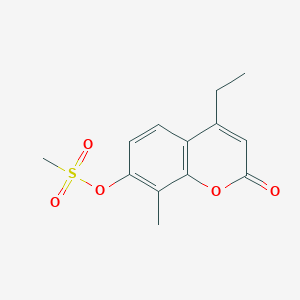
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique chemical structure, which includes a coumarin core with an ethyl group at the 4-position, a methyl group at the 8-position, and a methanesulfonate group at the 7-position
Vorbereitungsmethoden
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature.
Reaction Conditions: : The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and controlling the temperature to avoid decomposition of the reactants.
Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: : Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the coumarin core.
Common Reagents and Conditions: : Reagents like potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are commonly used. Reaction conditions include varying temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: : The major products formed from these reactions include hydroxycoumarins, aminocoumarins, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate has several scientific research applications:
Chemistry: : The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: : Coumarin derivatives, including this compound, exhibit antimicrobial and antioxidant properties. They are studied for their potential use in developing new antimicrobial agents and antioxidants.
Medicine: : The compound has shown promise in various medicinal applications, such as anti-inflammatory, anticoagulant, and anticancer activities. Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: : In the materials science field, coumarin derivatives are used in the development of new materials with unique properties, such as luminescent materials and polymers.
Wirkmechanismus
The mechanism by which 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins in biological systems. For example, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
Pathways Involved: : The compound may modulate signaling pathways related to inflammation, oxidative stress, or cell growth and apoptosis. These pathways are crucial in the development and progression of various diseases.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is compared with other similar coumarin derivatives, such as:
4-Methyl-7-hydroxycoumarin: : This compound lacks the ethyl and methanesulfonate groups, resulting in different biological activities and reactivity.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate:
[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: : This compound has an additional carboxyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-4-9-7-12(14)17-13-8(2)11(6-5-10(9)13)18-19(3,15)16/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGHNPMSPSDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(1H-pyrazol-1-yl)benzyl]propanamide](/img/structure/B5047517.png)
![(2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B5047524.png)
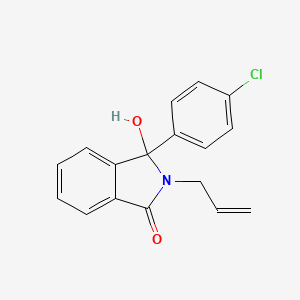
![3-(4-chlorophenyl)-2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5047533.png)
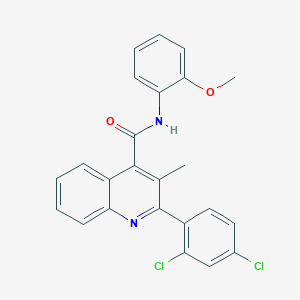
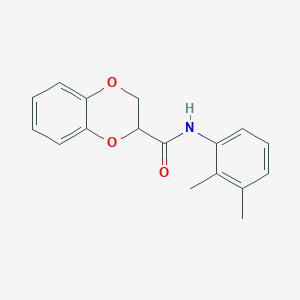
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5047554.png)
![(5Z)-5-[[2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5047564.png)
![5-(4-bromophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5047572.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5047577.png)
![2-(1-piperidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5047583.png)
![N-(4-methylphenyl)-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]acetamide](/img/structure/B5047591.png)
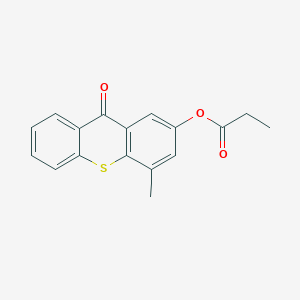
![N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B5047602.png)
